molecular formula C11H13N3O2 B8664531 Ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate

Ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B8664531
M. Wt: 219.24 g/mol
InChI Key: MYEFDIMICFHYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 5,7-dimethylimidazo[1,2-c]pyrimidine-2-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-14-8(3)12-7(2)5-10(14)13-9/h5-6H,4H2,1-3H3

InChI Key

MYEFDIMICFHYGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=CC2=N1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Amino-2,6-dimethylpyrimidine (16.24 mmol, 2 g) was mixed with ethanol (30 ml) and stirred well. Ethyl bromopyruvate (20.30 mmol, 3.96 g) was added in small portions. The resulting mixture was refluxed for 5.5 h and stirred at RT overnight. The solvent was evaporated, DCM was added and washed with Na2HCO3. The organic phase was dried, filtered and evaporated. The crude product was purified by flash chromatography and trituration from EtOAc/heptane, respectively. 0.287 g of the title product was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 1.33 (t, 3H), 2.42 (d, 3H), 2.80 (s, 3H), 4.33 (q, 2H), 7.32 (s, 1H), 8.50 (d, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step Two

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